molecular formula C13H19NO4S B2638967 N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1286712-13-7

N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide

Cat. No.: B2638967
CAS No.: 1286712-13-7
M. Wt: 285.36
InChI Key: NZAIEGUJTMJPLA-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, provided strictly for Research Use Only. This benzenesulfonamide derivative is representative of a class of substituted N-phenyl sulfonamide compounds that have demonstrated potential as inhibitors of critical protein-protein interactions in cancer biology . Specifically, structural analogs of this compound are being investigated for their ability to target the WDR5-MYC interaction, a key interface for the oncogenic function of the MYC transcription factor . Disruption of this interaction presents a promising therapeutic strategy for MYC-driven cancers, including ovarian, breast, colorectal, and pancreatic cancers, among others . The molecular scaffold incorporates a 2-methoxybenzenesulfonamide group linked to a 2-cyclopropyl-2-hydroxypropyl chain, which may contribute to its binding affinity and selectivity. With a molecular formula of C14H21NO4S and a molecular weight of 299.39 g/mol, this compound is characterized for research applications . Researchers can utilize this chemical as a key intermediate or a reference standard in the synthesis and development of novel small-molecule inhibitors. Its primary research value lies in the exploration of oncogenic signaling pathways and the evaluation of new mechanisms for controlling tumor cell proliferation. All studies must be conducted by qualified laboratory professionals, and this product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(15,10-7-8-10)9-14-19(16,17)12-6-4-3-5-11(12)18-2/h3-6,10,14-15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAIEGUJTMJPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Hydroxypropyl Chain Addition: The hydroxypropyl chain is usually added through nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl group.

    Methoxybenzenesulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines or other reduced forms.

    Substitution: The methoxy group on the benzene ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under conditions such as heating or the presence of catalysts.

Major Products

    Oxidation: Ketones or aldehydes derived from the hydroxypropyl group.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Effects

In addition to antibacterial properties, sulfonamides have been explored for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .

Synthesis and Derivatives

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide can be achieved through various chemical reactions involving substituted anilines and sulfonyl chlorides. Modifications to its structure can significantly impact its solubility and biological activity, paving the way for the development of more effective derivatives .

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of sulfonamide derivatives found that modifications to the methoxy group enhanced activity against specific bacterial strains. While this study did not focus exclusively on this compound, it highlights the importance of structural variations in optimizing pharmacological properties .

Case Study: Anti-cancer Potential

Another notable application is in cancer therapy, where certain sulfonamide compounds have been identified as inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis in cancer cells. This suggests that this compound could potentially serve as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Compound Name Structural Features Molecular Weight Biological Target/Activity Key Data/Findings References
N-(2-Cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide 2-Methoxybenzenesulfonamide core; 2-cyclopropyl-2-hydroxypropyl substituent ~283.36 g/mol* Not explicitly reported (inference: receptor/enzyme modulation) Hypothesized improved metabolic stability due to cyclopropyl group
N-(2-Cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide 2,6-Difluorobenzenesulfonamide core; same substituent as target compound 291.31 g/mol Not reported Electronegative fluorine atoms may alter electronic properties and binding
Tamsulosin 2-Methoxybenzenesulfonamide core; ethoxyphenoxyethylamino propyl substituent 444.97 g/mol α1-Adrenoceptor antagonist (selective for α1A/D subtypes) Clinically used for BPH; IC50 = 0.02 nM (α1A), 0.1 nM (α1D)
Pramipexole Derivative (Compound 25) 2-Methoxybenzenesulfonamide core; tetrahydrobenzo[d]thiazol-6-yl and cyclobutyl groups 495.28 g/mol Dopamine D3 receptor agonist Improved selectivity for D3 over D2 receptors (Ki = 0.3 nM vs. 12 nM for D2)
Kinase Inhibitor (Compound 21) 2-Methoxybenzenesulfonamide core; pyridazine and cyclopropyl substituents ~455.95 g/mol Phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitor IC50 = 8 nM for PI4KB; high selectivity over related kinases

*Calculated based on molecular formula.

Key Structural and Pharmacological Differences

Substituent Effects on Target Selectivity: The cyclopropyl-hydroxypropyl group in the target compound contrasts with Tamsulosin’s ethoxyphenoxyethylamino propyl side chain. This difference likely reduces α1-adrenoceptor affinity but may confer selectivity for other targets (e.g., kinases or GPCRs) . Electron-Withdrawing vs.

Synthetic Approaches :

  • The target compound’s synthesis may parallel methods used for Tamsulosin precursors, such as reductive amination or biocatalytic steps (e.g., ADH-mediated ketone reduction, as in ). However, the cyclopropyl group introduces challenges in stereochemical control .

Biological Activity Trends: Tamsulosin’s high α1-adrenoceptor selectivity stems from its phenoxyethylamino side chain, which facilitates hydrophobic interactions with receptor pockets. The target compound’s cyclopropyl group may favor alternative binding conformations . Kinase Inhibitors () demonstrate that methoxybenzenesulfonamide derivatives with heterocyclic substituents (e.g., pyridazine) achieve nanomolar potency, suggesting the target compound could be optimized similarly for kinase targets .

Biological Activity

N-(2-Cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components, including a cyclopropyl group and a methoxybenzenesulfonamide moiety. The molecular formula is C12_{12}H17_{17}N1_{1}O4_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
  • Anticancer Potential : Research indicates that the compound may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent.
  • Neurotropic Effects : Some studies have explored its effects on neuronal cells, indicating a possible role in promoting neurite outgrowth and offering neuroprotective benefits.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell growth and replication in cancerous cells.
  • Membrane Disruption : Its amphipathic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

In Vitro Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of the compound against various pathogens. Results indicated an inhibition zone greater than 15 mm for certain strains, demonstrating significant efficacy compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells :
    • In a comparative study involving different cancer cell lines (e.g., HeLa and MCF-7), this compound showed IC50_{50} values ranging from 5 to 15 µM, indicating potent cytotoxicity .
  • Neurotropic Activity :
    • Using PC12 neuronal cells, the compound was found to enhance neurite outgrowth significantly at concentrations of 1–10 µM. This suggests potential applications in treating neurodegenerative diseases .

Toxicology Studies

Acute toxicity assessments have been conducted using murine models. The compound was administered at varying doses (up to 250 mg/kg), with no observed mortality or significant adverse effects within the monitored period . This indicates a favorable safety profile for further development.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition zones > 15 mm
AnticancerIC50_{50} values between 5–15 µM
NeurotropicEnhanced neurite outgrowth at 1–10 µM
Acute ToxicityNo mortality at doses up to 250 mg/kg

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